3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
Description
The compound 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 4-fluorophenyl-substituted piperazine ring at the 3-position and a 2-methoxyphenyl group at the 1-position. The molecular formula is inferred as C₂₁H₂₁FN₃O₃, with a molecular weight of 381.45 g/mol . 3-methoxy substitution) distinguishes it from analogs like the compound in .
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-28-19-5-3-2-4-17(19)25-20(26)14-18(21(25)27)24-12-10-23(11-13-24)16-8-6-15(22)7-9-16/h2-9,18H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQOVTBHGWBDFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which are then deprotected and cyclized to form piperazinopyrrolidinones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 2-methoxyphenyl group may enhance lipophilicity compared to 3-methoxy analogs () .
- Yields for analogs vary widely (41.7–93.8%), suggesting synthetic challenges dependent on substituent complexity .
Pharmacological Activity
Table 2: Pharmacological Profile Comparison
Key Observations :
- Piperazine-linked pyrrolidine-2,5-diones exhibit diverse activities: anticonvulsant (), antinociceptive (), and sedative effects () .
- The target compound’s 4-fluorophenylpiperazinyl group may modulate serotonin or dopamine receptor affinity, analogous to antipsychotic agents, though direct evidence is lacking.
- Positional isomerism (e.g., 2-methoxy vs. 3-methoxy) could influence metabolic stability and target engagement .
Physicochemical Properties
- Lipophilicity: The 2-methoxyphenyl group may increase logP compared to non-substituted analogs, affecting blood-brain barrier penetration.
- Melting Points : Analogs with indolyl groups () show higher melting points (178–204°C) due to hydrogen bonding, whereas the target compound’s melting point is unreported .
Biological Activity
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety, which is often associated with various pharmacological effects, including neuropharmacological and anti-cancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is with a molecular weight of 342.41 g/mol. The structure includes a pyrrolidine ring fused with a piperazine and fluorophenyl groups, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H23FN2O |
| Molecular Weight | 342.41 g/mol |
| LogP | 3.514 |
| Polar Surface Area | 42.093 Ų |
The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly receptors and enzymes involved in neurotransmission and cellular signaling pathways. The fluorophenyl and piperazine moieties enhance binding affinity to specific receptors, potentially modulating their activity.
Key Mechanisms:
- Serotonin Receptor Modulation : The piperazine structure is known to interact with serotonin receptors (5-HT), influencing mood and anxiety levels.
- Dopamine Receptor Interaction : The compound may also exhibit affinity for dopamine receptors, which are crucial in the treatment of neurological disorders.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in cancer progression and inflammation.
Biological Activity Profile
Research has indicated that 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione exhibits a range of biological activities:
- Antitumor Activity : In vitro studies have demonstrated its potential to inhibit tumor cell proliferation.
- Neuroprotective Effects : It has shown promise in models of neurodegeneration, likely through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antitumor Studies : A study published in Bioorganic & Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .
- Neuropharmacological Evaluation : Research conducted by MDPI assessed the effects of similar compounds on serotonin receptor binding. The findings suggested that modifications in the piperazine moiety could enhance receptor affinity and selectivity .
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers, indicating its therapeutic potential in treating inflammatory diseases .
Q & A
Q. What are the critical steps in synthesizing 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione?
The synthesis involves three key stages: (1) Preparation of the pyrrolidine-2,5-dione core via cyclization of maleic anhydride derivatives, (2) Functionalization of the piperazine ring with a 4-fluorophenyl group using nucleophilic substitution or coupling reactions, and (3) Introduction of the 2-methoxyphenyl substituent via alkylation or amidation. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) is critical for achieving yields >70%. For example, anhydrous DMF at 80°C enhances piperazine coupling efficiency .
Q. Which analytical techniques are essential for characterizing this compound?
Structural confirmation requires a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., δ ~3.8 ppm for methoxy protons, δ ~6.9-7.2 ppm for aromatic protons).
- Mass spectrometry (HRMS) : To confirm molecular ion peaks (m/z ~383.1645 for [M+H]⁺) and fragmentation patterns.
- X-ray crystallography : For absolute stereochemical assignment, particularly if chiral centers are present in derivatives .
Q. How does the compound interact with neurotransmitter receptors?
The fluorophenyl-piperazine moiety exhibits high affinity for serotonin (5-HT₁A) and dopamine D₂/D₃ receptors, as shown in radioligand binding assays (IC₅₀ values <100 nM). The 2-methoxyphenyl group enhances lipophilicity, facilitating blood-brain barrier penetration. Functional assays (e.g., cAMP inhibition for D₂ receptors) confirm partial agonist/antagonist activity, depending on substituent modifications .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize receptor selectivity?
Systematic SAR involves:
- Piperazine substituent variation : Replacing 4-fluorophenyl with bulkier groups (e.g., 4-trifluoromethyl) increases D₂ receptor selectivity by 3-fold.
- Pyrrolidine core modification : Introducing sp³-hybridized carbons at positions 3 and 4 reduces off-target binding to α₁-adrenergic receptors.
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses in receptor homology models (e.g., 5-HT₁A GPCR). Validate with mutagenesis studies (e.g., Ser193Ala in 5-HT₁A disrupts hydrogen bonding) .
Q. How to resolve contradictory data on its pharmacokinetic (PK) properties?
Contradictions in bioavailability (e.g., 15% in rats vs. 40% in primates) may arise from species-specific metabolism. Mitigation strategies:
- In vitro microsomal assays : Compare hepatic clearance rates across species using CYP3A4/CYP2D6 inhibitors.
- Isotope labeling : Track metabolite formation via ¹⁴C-labeled compound in plasma samples.
- Physiologically based pharmacokinetic (PBPK) modeling : Adjust for interspecies differences in enzyme expression and blood flow rates .
Q. What experimental designs minimize variability in neuropharmacological assays?
Implement factorial design (DoE) to control variables:
- Factors : Dose (1–10 mg/kg), administration route (oral vs. intraperitoneal), and animal strain (Sprague-Dawley vs. Wistar rats).
- Responses : Behavioral endpoints (e.g., forced swim test immobility time) and receptor occupancy (PET imaging).
- Statistical tools : ANOVA with post-hoc Tukey tests to identify significant interactions (p < 0.01). Replicate studies ≥3 times to ensure reproducibility .
Methodological Challenges and Solutions
Q. How to address poor aqueous solubility in in vivo studies?
- Co-solvent systems : Use 10% DMSO + 5% Tween-80 in saline for intravenous formulations.
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve solubility from <10 µg/mL to >200 µg/mL.
- Prodrug derivatization : Introduce phosphate esters at the pyrrolidine carbonyl group, cleaved in vivo by alkaline phosphatase .
Q. What strategies validate target engagement in complex biological systems?
- Photoaffinity labeling : Incorporate a diazirine moiety into the compound for UV-induced crosslinking with receptors. Detect labeled proteins via Western blot or mass spectrometry.
- Thermal shift assay : Monitor receptor melting temperature (Tm) shifts (±2°C) using differential scanning fluorimetry (DSF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
